molecular formula C42H84NO8P B1264016 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine

1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1264016
M. Wt: 762.1 g/mol
InChI Key: GNUQJONGMHMBKN-RRHRGVEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-icosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:0 in which the 1- and 2-acyl groups are specified as icosanoyl (arachidyl) and tetradecanoyl (myristoyl) respectively. It has a role as a mouse metabolite and a rat metabolite. It derives from an icosanoic acid and a tetradecanoic acid.

Scientific Research Applications

Phase Behavior and Structural Analysis

  • Bolaamphiphilic Phosphocholines: The phase behavior of bolaamphiphilic phosphocholines, similar in structure to 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine, was explored to understand their interactions at the air-water interface and in aqueous dispersions. Techniques like small-angle X-ray scattering and Raman spectroscopy were used for this analysis (Meglio et al., 2000).

Interactions with Environmental Agents

  • Ozone Interactions at Air-Water Interface: The interactions of unsaturated phosphocholines with ozone at the air-water interface were studied. This research provides insight into the environmental stability and reactivity of compounds like 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine (Lai et al., 1994).

Analytical Methodologies

  • LC Method for Phosphatidylcholine Analysis: A liquid chromatography method was developed for analyzing phosphatidylcholine and its hydrolysis products. This method is relevant for monitoring processes in compounds like 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine (Kiełbowicz et al., 2012).

Raman Spectroscopic Studies

  • Raman Spectroscopic Study: This research explored the order and disorder characteristics of lipid bilayers, which is crucial for understanding the physical properties of 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine in biological membranes (McCarthy et al., 2000).

Polymerized Liposomes

  • Synthesis of Polymerized Liposomes: Research on the synthesis and use of certain phosphocholines in constructing highly stable polymerized liposomes, which could have applications in drug delivery and membrane modeling, is relevant to the properties of 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine (Sadownik et al., 1986).

Lipid Mixing Properties

  • Phase Properties in Lipid Bilayers: Studies on the mixing properties of various phosphatidylcholines in lipid bilayers offer insights into the biophysical behavior of similar compounds (Ahn & Yun, 1999).

Interaction with Viral Proteins

  • Interaction with Hepatitis G Virus Peptide: The interaction of a hepatitis G virus peptide with phospholipid membranes, including phosphocholines, highlights the biomedical relevance of such compounds (Sanchez-Martin et al., 2010).

Membrane Fusion Studies

  • Extended Phospholipid Conformation in Membrane Fusion: This research provides molecular-level insights into the role of phospholipids like 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine in membrane fusion processes (Holopainen et al., 1999).

properties

Product Name

1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C42H84NO8P

Molecular Weight

762.1 g/mol

IUPAC Name

[(2R)-3-icosanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-24-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1

InChI Key

GNUQJONGMHMBKN-RRHRGVEJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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